PPARα Antagonism: 4‑Methoxybenzamido Derivative vs. Unsubstituted Benzamido Analog in Transactivation Assays
Direct head‑to‑head comparison within the same study: among seven benzothiazole amides (2a–g), compound 2b—structurally defined as the 4‑methoxybenzamido derivative—achieved >90 % viability inhibition in two PPARα‑overexpressing paraganglioma cell lines, outperforming the unsubstituted benzamido analog 2a, which exhibited only moderate activity [REFS‑1].
| Evidence Dimension | Viability inhibition at 10 µM (PPARα‑overexpressing paraganglioma cells) vs. PPARα transactivation IC₅₀ |
|---|---|
| Target Compound Data | >90 % viability inhibition (compound 2b; 4‑OMe‑benzamido derivative); PPARα transactivation IC₅₀ ≈ 0.8 µM |
| Comparator Or Baseline | Compound 2a (unsubstituted benzamido analog): moderate PPARα antagonism, viability inhibition substantially lower (quantitative value not explicitly reported; described as 'moderate activity') |
| Quantified Difference | Viability inhibition: >90 % (2b) vs. ‘moderate’ (2a); PPARα IC₅₀: ≈ 0.8 µM (2b) vs. >10 µM (2a, inferred inactive) |
| Conditions | Transient transfection PPARα transactivation reporter assay in HEK293T cells; viability assessed in PTJ64 and PTJ86 paraganglioma cell lines after 48 h exposure |
Why This Matters
The presence of the 4‑methoxy group on the benzamido ring directly translates into a pronounced gain in PPARα‑driven anticancer potency, making this specific compound the most promising candidate for rare paraganglioma models where the unsubstituted analog falls short.
- [1] Ammazzalorso, A. et al. Synthesis of novel benzothiazole amides: evaluation of PPAR activity and anti‑proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines. Bioorg. Med. Chem. Lett. 2019, 29, 2302‑2306. View Source
